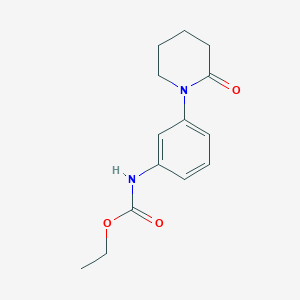

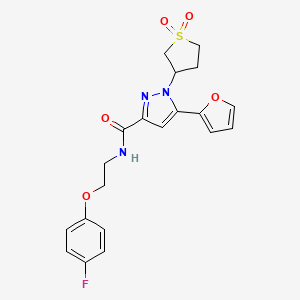

Ethyl (3-(2-oxopiperidin-1-yl)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (3-(2-oxopiperidin-1-yl)phenyl)carbamate is a chemical compound. It is related to another compound, Ethyl 1- (4-methoxyphenyl)-7-oxo-6- (4- (2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo [3,4-c]pyridine-3-carboxylate .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of apixaban, a compound with a similar structure, has been described in a preclinical discovery paper . Another paper discusses the synthesis of various piperidine derivatives, which could potentially be relevant to the synthesis of this compound .Molecular Structure Analysis

While specific information on the molecular structure of this compound was not found, related compounds have been analyzed. For instance, the structure of Ethyl N- (3-Phenyl-2-propynoyl)carbamate has been discussed .Mechanism of Action

Target of Action

Ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate, also known as Apixaban, is a direct inhibitor of activated Factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting FXa, Apixaban prevents the formation of blood clots.

Mode of Action

Apixaban interacts with its target, FXa, by binding to it directly. This binding inhibits the activity of FXa, preventing it from catalyzing the conversion of prothrombin to thrombin . This inhibition is rapid, with an association rate constant of approximately 20 μM−1/s .

Biochemical Pathways

By inhibiting FXa, Apixaban affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. Specifically, it prevents the conversion of prothrombin to thrombin, a key step in the cascade . This results in a reduction in thrombin generation, which indirectly inhibits platelet aggregation .

Pharmacokinetics

Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of Apixaban in humans, but it is inactive against human FXa .

Result of Action

The primary result of Apixaban’s action is the prevention of blood clot formation. By inhibiting FXa and reducing thrombin generation, it prevents the aggregation of platelets, which are essential for blood clot formation . This makes it effective in the prevention and treatment of various thromboembolic diseases .

Action Environment

The action of Apixaban can be influenced by various environmental factors. For instance, its bioavailability and clearance can be affected by factors such as the patient’s renal function and the presence of other drugs . Apixaban has a low potential for drug-drug interactions, which makes it a relatively stable and reliable anticoagulant .

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl (3-(2-oxopiperidin-1-yl)phenyl)carbamate in lab experiments is its selectivity for the mGluR4 receptor, which allows for more precise modulation of neuronal activity. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in animal models over extended periods of time.

Future Directions

There are several future directions for research on Ethyl (3-(2-oxopiperidin-1-yl)phenyl)carbamate, including the development of more potent and selective mGluR4 modulators, the investigation of the long-term effects of this compound on neuronal activity and behavior, and the exploration of the potential therapeutic applications of this compound in human neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential interactions with other neurotransmitter systems.

Synthesis Methods

Ethyl (3-(2-oxopiperidin-1-yl)phenyl)carbamate can be synthesized through a multistep process starting from 3-nitrobenzaldehyde. The nitro group is reduced to an amine group, which is then protected with a carbamate group. The resulting compound is subjected to a Friedel-Crafts acylation reaction with 2-oxopiperidine to yield the final product, this compound.

Scientific Research Applications

Ethyl (3-(2-oxopiperidin-1-yl)phenyl)carbamate has been studied extensively for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. Studies have shown that this compound can improve motor function in animal models of Parkinson's disease by activating mGluR4 receptors in the basal ganglia. This compound has also been shown to reduce the symptoms of schizophrenia in animal models by modulating the activity of the prefrontal cortex. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction by reducing the activity of the mesolimbic dopamine system.

properties

IUPAC Name |

ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-2-19-14(18)15-11-6-5-7-12(10-11)16-9-4-3-8-13(16)17/h5-7,10H,2-4,8-9H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTQWQYCFBSUDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=CC=C1)N2CCCCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-(6-fluoro-2-pyridinyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2902881.png)

![(E)-5-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2902882.png)

![Methyl 3-[(2-morpholinoacetyl)amino]-2-thiophenecarboxylate](/img/structure/B2902886.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2902887.png)

![1-(4-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2902888.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2902890.png)